molecular formula C11H14O3 B1606118 Ethyl (2-methoxyphenyl)acetate CAS No. 6056-23-1

Ethyl (2-methoxyphenyl)acetate

Cat. No.: B1606118
CAS No.: 6056-23-1
M. Wt: 194.23 g/mol
InChI Key: KUYZGEJNMWFBSM-UHFFFAOYSA-N
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Description

Ethyl (2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxyphenylacetic acid and ethanol. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methoxyphenyl)acetate can be synthesized through the esterification of 2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:

2-methoxyphenylacetic acid+ethanolH2SO4Ethyl (2-methoxyphenyl)acetate+water\text{2-methoxyphenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-methoxyphenylacetic acid+ethanolH2​SO4​​Ethyl (2-methoxyphenyl)acetate+water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, further driving the reaction towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-methoxyphenylacetic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Hydrolysis: 2-methoxyphenylacetic acid and ethanol.

    Reduction: 2-methoxyphenylethanol.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for its aromatic properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (2-methoxyphenyl)acetate in biological systems is not fully understood. its effects are likely mediated through interactions with cellular receptors and enzymes. The methoxy group and ester functionality may play roles in its binding affinity and activity.

Comparison with Similar Compounds

Ethyl (2-methoxyphenyl)acetate can be compared with other similar esters, such as:

    Ethyl (4-methoxyphenyl)acetate: Similar structure but with the methoxy group in the para position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (2-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the position and nature of the substituents.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZGEJNMWFBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209337
Record name Ethyl (2-methoxyphenyl)acetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-23-1
Record name Benzeneacetic acid, 2-methoxy-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-methoxyphenyl)acetate
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Record name Ethyl (2-methoxyphenyl)acetate
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Record name Ethyl (2-methoxyphenyl)acetate
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Record name Ethyl (2-methoxyphenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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